

Spectroscopic Profile of 5-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-hydroxyphenylboronic acid

Cat. No.: B151811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoro-2-hydroxyphenylboronic acid**, a versatile reagent in pharmaceutical research and organic synthesis. Its unique fluorine substitution enhances reactivity and selectivity in cross-coupling reactions, making it a valuable building block for novel therapeutics and functional materials. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for its analysis.

Physicochemical Properties

5-Fluoro-2-hydroxyphenylboronic acid is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BFO ₃	[1]
Molecular Weight	155.92 g/mol	[1]
CAS Number	259209-20-6	[1] [2]
Melting Point	166 °C	
Appearance	White to off-white crystalline powder	[2]

Spectroscopic Data

While a complete set of experimentally-derived spectra for **5-Fluoro-2-hydroxyphenylboronic acid** is not readily available in public databases, this section provides predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. These predictions serve as a reference for researchers aiming to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted chemical shifts for **5-Fluoro-2-hydroxyphenylboronic acid** are presented below.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)	Notes
Ar-H	6.8 - 7.5	m	-	The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.
-OH	9.0 - 10.0	br s	-	The chemical shift of the phenolic proton can vary depending on concentration and solvent.
-B(OH) ₂	8.0 - 8.5	br s	-	The boronic acid protons are typically broad and may exchange with water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment	Predicted δ (ppm)	Notes
C-B	125 - 135	The carbon attached to the boron atom.
C-OH	155 - 165 (d)	The carbon attached to the hydroxyl group will show coupling to fluorine.
C-F	150 - 160 (d)	The carbon attached to the fluorine atom will show a large C-F coupling constant.
Ar-C	115 - 140	Other aromatic carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule. The predicted characteristic absorption bands for **5-Fluoro-2-hydroxyphenylboronic acid** are listed below.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Strong, Broad	O-H stretching (phenolic and boronic acid)
3000-3100	Medium	Aromatic C-H stretching
1600-1620	Medium-Strong	Aromatic C=C stretching
1450-1550	Medium-Strong	Aromatic C=C stretching
1320-1380	Strong	B-O stretching
1200-1300	Strong	C-O stretching (phenolic)
1150-1250	Strong	C-F stretching
1000-1100	Strong	B-OH bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **5-Fluoro-2-hydroxyphenylboronic acid**, the following ions would be expected.

Table 4: Predicted Mass Spectrometry Data

Ion	m/z (calculated)	Notes
$[M]^+$	156.04	Molecular ion
$[M-H_2O]^+$	138.03	Loss of a water molecule
$[M-B(OH)_2]^+$	111.04	Loss of the boronic acid group

Experimental Protocols

This section outlines detailed methodologies for acquiring the spectroscopic data for **5-Fluoro-2-hydroxyphenylboronic acid**.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenylboronic acids is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Fluoro-2-hydroxyphenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

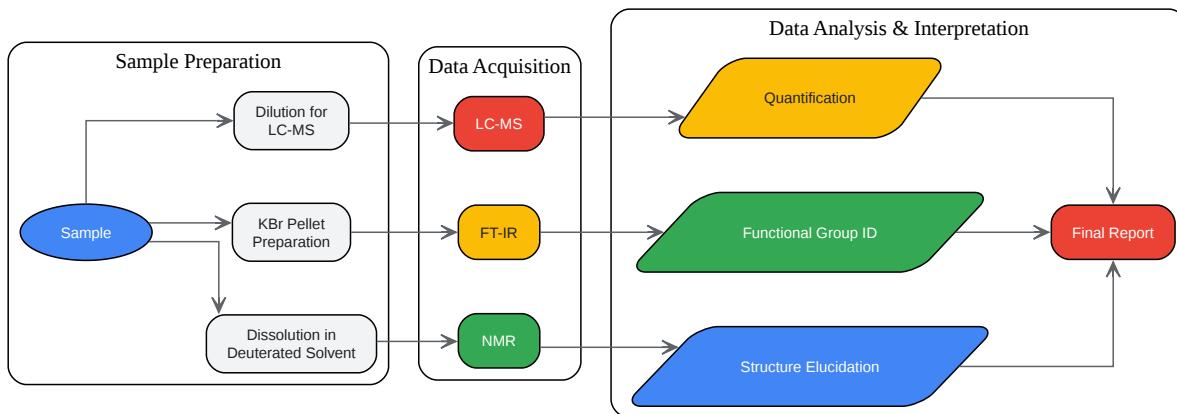
FT-IR Spectroscopy

The following protocol can be used for FT-IR analysis:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

LC-MS/MS Analysis

A sensitive method for the quantification of boronic acids can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[3\]](#)


- Sample Preparation: Accurately weigh and dissolve the **5-Fluoro-2-hydroxyphenylboronic acid** in a suitable solvent such as methanol to create a stock solution (e.g., 1 mg/mL).[\[3\]](#) Further dilute the stock solution with a mixture of methanol and water to prepare calibration standards.[\[3\]](#)
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is often suitable for the separation of boronic acids.
 - Mobile Phase: A gradient elution with water and acetonitrile can be employed.[\[3\]](#)
 - Flow Rate: A typical flow rate is around 0.5 mL/min.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for boronic acids.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantification.[\[3\]](#) The precursor ion would be the deprotonated molecule $[M - H]^-$, and characteristic product ions would be monitored.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and potential signaling pathway interactions can aid in understanding the context and application of the spectroscopic data.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **5-Fluoro-2-hydroxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Role in Suzuki-Miyaura Coupling

5-Fluoro-2-hydroxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The general catalytic cycle is depicted below.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Coupling Cycle.

This guide provides a foundational understanding of the spectroscopic properties of **5-Fluoro-2-hydroxyphenylboronic acid**. Researchers are encouraged to perform their own analytical characterization to obtain experimental data for their specific samples. The provided protocols offer a robust starting point for these essential analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-Fluoro-2-hydroxyphenylboronic Acid | 259209-20-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. sciex.com [sciex.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151811#spectroscopic-data-for-5-fluoro-2-hydroxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com